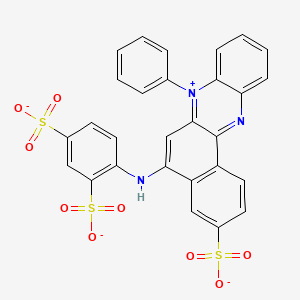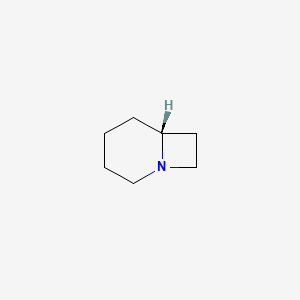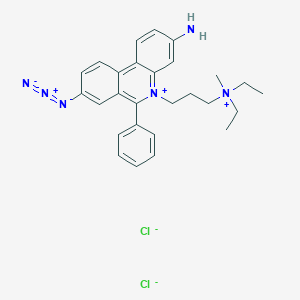
Angustoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angustoline is a natural product found in Camptotheca acuminata, Strychnos angustiflora, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis :
- Angustoline's structure features a fused-ring system, including a nearly planar benzimidazole portion and a nearly planar 2,7-naphthyridin-1-one portion, which are slightly twisted due to the tetrahedral nature of the two methylene linkages in the central six-membered ring. This structural analysis highlights its complex molecular architecture (Liew et al., 2011).
- A short total synthesis of this compound has been achieved, indicating its potential for laboratory production and facilitating further study of its properties (Peng et al., 2020).
Cancer Research :
- This compound has demonstrated the ability to inhibit esophageal tumors by regulating the LKB1/AMPK/ELAVL1/LPCAT2 pathway and affecting phospholipid remodeling. This indicates its potential as a therapeutic agent in esophageal cancer treatment (Li et al., 2020).
- It also shows promise in colon cancer treatment. This compound induced cytotoxicity in COLO-205 human colon cancer cells, exhibiting effects on cell autophagy, apoptosis, migration, invasion, and cell cycle arrest (Ding et al., 2019).
Quality Control in Herbal Medicine :
- A study on Sarcocephalus latifolius, a plant used in West African traditional medicine, developed a method for quantifying this compound. This work contributes to the quality control of herbal preparations, ensuring consistent and effective use of this compound-containing medicinal products (Tittikpina et al., 2022).
Potential in Alzheimer’s Disease Treatment :
- Research into Uncaria rhynchophylla, a plant used in treating Alzheimer’s disease, identified this compound as one of the key alkaloids potentially effective in AD treatment. This underscores this compound's potential role in neurodegenerative disease therapy (Zeng et al., 2021).
Eigenschaften
| 40041-95-0 | |
Molekularformel |
C20H17N3O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one |
InChI |
InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3 |
InChI-Schlüssel |
NDHJXXLIRWAMEN-UHFFFAOYSA-N |
SMILES |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
Kanonische SMILES |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
Synonyme |
angustoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)
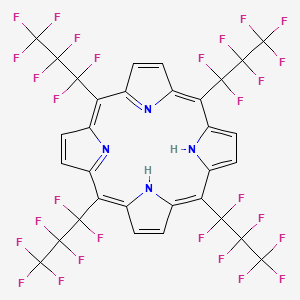
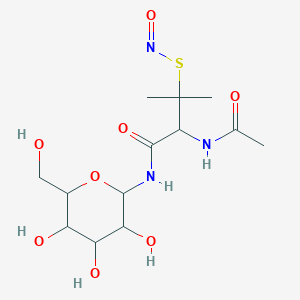
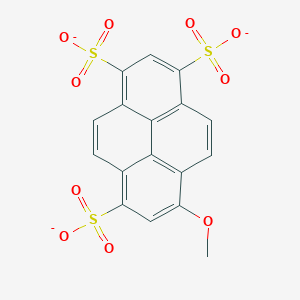

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)
